2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-7-2-4-13(5-3-7)8(14)15-6-9(10,11)12/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTUXIUAIYFCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoroethyl derivatives.
Scientific Research Applications
The compound has been identified as a potent inhibitor of the enzyme phosphopantetheine adenylyltransferase (CoaD), which is crucial in bacterial Coenzyme A (CoA) biosynthesis. CoA is essential for various metabolic pathways, including fatty acid metabolism and the citric acid cycle. By inhibiting CoaD, 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate may disrupt bacterial growth, making it a candidate for antibacterial development.
Antibacterial Properties
Preliminary studies indicate that this compound could serve as an antibacterial agent. The inhibition of CoA biosynthesis suggests a mechanism whereby bacterial growth can be stunted or halted. Further research is necessary to elucidate the specific interactions between the compound and CoaD, including whether the inhibition is competitive or non-competitive.
Anticancer Potential
In addition to its antibacterial properties, there is emerging evidence of anticancer activity associated with derivatives of this compound. For instance, similar piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance its potency against cancer cells .
Synthetic Utility
The synthesis of this compound typically involves several organic reactions such as amide bond formation and alkylation. The trifluoroethyl group enhances the lipophilicity and bioavailability of the compound, making it suitable for biological applications .
Synthetic Pathway Overview
The synthetic method generally includes:
- Starting Materials : 4-methylpiperidine-1-carboxylic acid.
- Reagents : Trifluoroethanol and coupling agents.
- Conditions : Standard organic synthesis conditions involving protection/deprotection strategies.
This synthetic pathway allows for the generation of various derivatives that can be tested for biological activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts.
Anticancer Evaluation
In a notable study evaluating anticancer potential, derivatives were tested against human breast cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 20 to 30 µM across different cell lines . This suggests that modifications to the piperidine structure can lead to enhanced anticancer activity.
Enzyme Inhibition Profile
Another study focused on the compound's ability to inhibit specific enzymes related to pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM against TRPV1 receptors, indicating high potency as a TRPV1 antagonist . This activity could have therapeutic implications in pain management.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among analogs include fluorine substitution, ester groups, and piperidine ring modifications. Below is a comparative analysis:
Key Observations:
- Ester Stability : Trifluoroethyl esters are more resistant to hydrolysis than methyl or ethyl esters due to the electron-withdrawing nature of fluorine, extending half-life in physiological conditions.
- Substituent Complexity : Bulkier groups (e.g., nitro-phenyl in ) reduce solubility but may enhance target specificity .
Biological Activity
2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its various biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula: C₁₁H₁₄F₃N₁O₂
- Molecular Weight: 251.23 g/mol
- CAS Number: 1092074-38-8
This structure includes a trifluoroethyl group and a piperidine ring, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.
Target Receptors
- GABA Receptors: The compound has shown potential in modulating gamma-aminobutyric acid (GABA) type A receptors, which are critical for inhibitory neurotransmission in the central nervous system. Modulation of these receptors can lead to anxiolytic and sedative effects .
Biochemical Pathways
The compound may influence several biochemical pathways:
- Neurotransmitter Release: By interacting with GABA receptors, it alters neurotransmitter release dynamics, potentially affecting anxiety and mood regulation.
- Cell Signaling: The trifluoroethyl group may enhance lipophilicity, allowing better penetration into cellular membranes and influencing cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains.
- Anti-inflammatory Effects: The compound may reduce inflammation through modulation of cytokine release.
- Anticancer Potential: In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption: Rapid absorption due to its lipophilic nature.
- Distribution: High distribution volume owing to the trifluoroethyl moiety.
- Metabolism: Primarily metabolized in the liver; specific metabolic pathways remain to be fully elucidated.
- Excretion: Predominantly excreted via renal pathways.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Piperidine derivatives with trifluoroethyl esters require stringent safety measures due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Mandatory precautions include:
- Respiratory protection using NIOSH-approved respirators.
- Nitrile gloves and chemical-resistant lab coats for dermal protection.
- Full-face shields or goggles combined with fume hoods for synthesis steps.
- Immediate access to ANSI-compliant eye wash stations and emergency showers.
These protocols align with safety data for structurally similar tert-butyl piperidine carboxylates .
Q. What synthetic strategies are effective for preparing trifluoroethyl esters of piperidine derivatives?
- Methodological Answer : Key steps involve:
- Carbamate Formation : React 4-methylpiperidine with triphosgene or carbonyldiimidazole (CDI) in anhydrous dichloromethane at 0–5°C under nitrogen.
- Esterification : Treat the intermediate with 2,2,2-trifluoroethanol and catalytic DMAP (4-dimethylaminopyridine) at reflux (60–70°C) for 12–18 hours.
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from tert-butyl methyl ether. Yields typically range from 65–80% for analogous compounds .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC-UV : C18 column (5 µm, 4.6 × 250 mm), acetonitrile/water (70:30 v/v) mobile phase, 254 nm detection. Purity >95% is acceptable for biological assays.
- NMR Spectroscopy : Confirm ester carbonyl resonance at δ 155–160 ppm (¹³C) and trifluoroethyl CF₃ signals at δ 120–125 ppm (¹⁹F).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 242.1 (calculated for C₉H₁₄F₃NO₂). Cross-validate with high-resolution FT-MS data .
Advanced Research Questions
Q. What experimental approaches resolve discrepancies in spectral data for rotational isomers of this compound?
- Methodological Answer : Rotational isomerism in the trifluoroethyl group can cause split signals in ¹H/¹⁹F NMR. Mitigation strategies include:
- Variable Temperature (VT) NMR : Perform experiments from −40°C to +40°C in d₆-DMSO to observe coalescence of splitting.
- 2D-NMR (NOESY/ROESY) : Identify through-space correlations between the piperidine methyl group (δ 1.2–1.4 ppm) and trifluoroethyl protons.
- X-ray Crystallography : Resolve bond-length ambiguities (e.g., C—O bonds: 1.32–1.39 Å in related esters) to confirm stereoelectronic effects .
Q. How does the trifluoroethyl group influence the compound’s stability under physiological conditions?
- Methodological Answer : The electron-withdrawing CF₃ group enhances hydrolytic stability but may reduce metabolic half-life. Assess via:
- pH Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation by LC-MS over 72 hours.
- Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor; quantify metabolites using MRM transitions.
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G*) to predict hydrolysis activation energies .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
- Methodological Answer : Address low aqueous solubility (predicted LogP ~2.8) by:
- Co-solvent Systems : Use 10% DMSO/PEG-400 in saline, ensuring final DMSO ≤0.1% to avoid cytotoxicity.
- Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) at 10–20 mM concentrations.
- Nanoformulation : Prepare PLGA nanoparticles (100–200 nm) via solvent evaporation; characterize encapsulation efficiency by UV-Vis .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from assay conditions or cell-specific metabolism. Systematic approaches include:
- Dose-Response Curves : Test 0.1–100 µM ranges in triplicate; calculate IC₅₀ using four-parameter logistic models.
- CYP450 Inhibition Screening : Rule out off-target effects via fluorogenic cytochrome P450 assays.
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify pathway-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
